

In-Depth Technical Guide to Stearoyl Chloride (CAS: 112-76-5)

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Compound of Interest

Compound Name: Stearoyl chloride

Cat. No.: B042655

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **stearoyl chloride** (CAS No. 112-76-5), a crucial reagent in organic synthesis. This document details its chemical and physical properties, spectroscopic data, safety and handling protocols, and key experimental procedures for its synthesis and common reactions.

Chemical and Physical Properties

Stearoyl chloride, the acyl chloride derivative of stearic acid, is a colorless to pale yellow, oily liquid or solid with a pungent odor.^{[1][2]} It is a highly reactive compound, primarily used as an acylating agent to introduce the stearoyl group $[\text{CH}_3(\text{CH}_2)_{16}\text{CO}-]$ into various molecules.^[1]

Table 1: Physicochemical Properties of **Stearoyl Chloride**

Property	Value	Reference(s)
CAS Number	112-76-5	[2][3][4][5]
Molecular Formula	C ₁₈ H ₃₅ ClO	[2][3][4][5]
Molecular Weight	302.92 g/mol	[3][4][5]
Appearance	Colorless to pale yellow oily liquid or solid	[1][2]
Melting Point	21-23 °C	[3][4][5]
Boiling Point	174-178 °C at 2 mmHg; 215 °C at 15 mmHg	[3][5]
Density	0.897 g/mL at 25 °C	[5]
Refractive Index (n ²⁰ /D)	1.454	[5]
Solubility	Soluble in hydrocarbons, ethers, and other organic solvents. Reacts violently with water and alcohols.	[3]

Spectroscopic Data

The structural identity of **stearoyl chloride** can be confirmed through various spectroscopic techniques.

Table 2: Key Spectroscopic Data for **Stearoyl Chloride**

Spectrum Type	Characteristic Peaks	Reference(s)
^1H NMR	Data available on spectral databases.	[3][6][7]
^{13}C NMR	Data available on spectral databases.	[1][3][7]
Infrared (IR)	Strong C=O stretching band around 1800 cm^{-1} .	[3][8]
Mass Spectrometry (MS)	Molecular ion peak and characteristic fragmentation patterns are observable. Top peaks at m/z 98, 43, 55.	[3][9]

Safety and Handling

Stearoyl chloride is a corrosive and moisture-sensitive substance that requires careful handling in a well-ventilated fume hood.[1]

Table 3: Safety and Hazard Information for **Stearoyl Chloride**

Hazard Category	Description	GHS Pictogram(s)
Skin Corrosion/Irritation	Causes severe skin burns and eye damage.	Danger
Reactivity	Reacts violently with water, alcohols, strong bases, and oxidizing agents.	-
Storage	Store in a cool, dry, well-ventilated place away from moisture. Keep container tightly closed.	-
Personal Protective Equipment (PPE)	Safety goggles, chemical-resistant gloves, and a lab coat are mandatory.	-

Note: Always consult the full Safety Data Sheet (SDS) before handling **stearoyl chloride**.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and common reactions of **stearoyl chloride**.

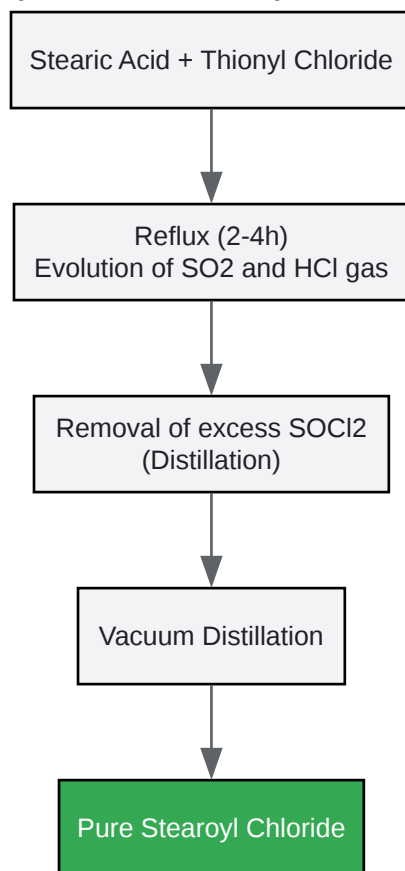
Synthesis of Stearoyl Chloride from Stearic Acid

Stearoyl chloride is most commonly synthesized by the reaction of stearic acid with a chlorinating agent, such as thionyl chloride (SOCl_2).

Experimental Protocol:

- **Setup:** Equip a two-necked round-bottom flask with a reflux condenser and a dropping funnel. The setup should be under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture with drying tubes.
- **Reagents:** In the flask, place stearic acid (1 equivalent). If desired, a solvent such as toluene can be used.
- **Reaction:** Slowly add thionyl chloride (1.1-1.5 equivalents) to the stearic acid through the dropping funnel. The reaction may be initiated at room temperature and then gently heated to reflux (around 70-80 °C) for 2-4 hours to ensure completion. The reaction progress can be monitored by the cessation of HCl and SO_2 gas evolution.
- **Work-up:** After the reaction is complete, remove the excess thionyl chloride by distillation, often under reduced pressure. The crude **stearoyl chloride** can then be purified.

Synthesis of Stearoyl Chloride



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Caption: Workflow for the synthesis of **stearoyl chloride**.

Purification by Vacuum Distillation

Due to its high boiling point, **stearoyl chloride** is purified by vacuum distillation to prevent decomposition.

Experimental Protocol:

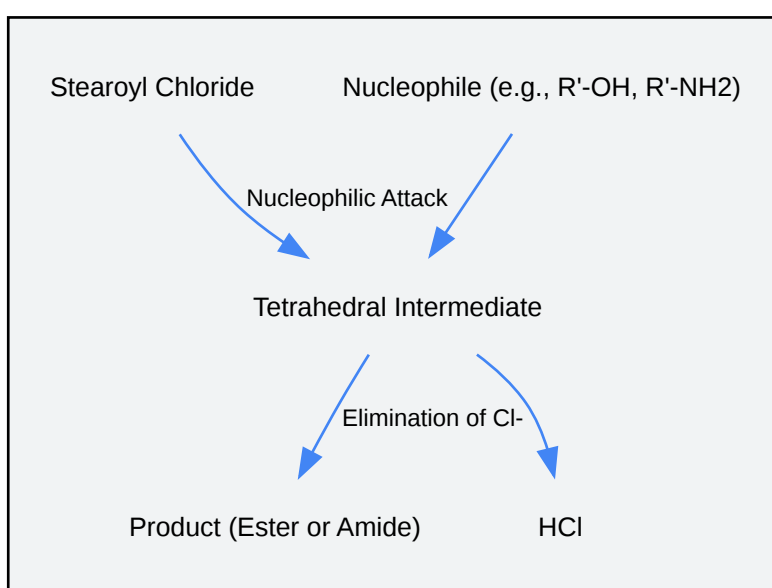
- Setup: Assemble a vacuum distillation apparatus using clean, dry glassware.
- Procedure: Transfer the crude **stearoyl chloride** to the distillation flask. Apply a vacuum and gently heat the flask.

- Collection: Collect the fraction that distills at the appropriate temperature and pressure (e.g., 174-178 °C at 2 mmHg).[5] Discard any initial lower-boiling fractions and the high-boiling residue.

General Reaction: Nucleophilic Acyl Substitution

Stearoyl chloride readily undergoes nucleophilic acyl substitution reactions with various nucleophiles, such as alcohols (to form esters) and amines (to form amides).

General Mechanism: Nucleophilic Acyl Substitution



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Caption: Mechanism of nucleophilic acyl substitution.

Esterification

Experimental Protocol:

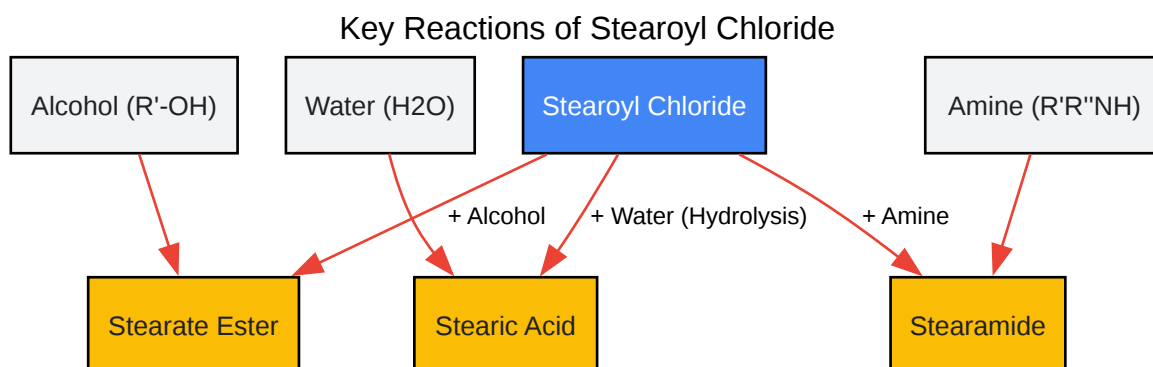
- Setup: In a flask under an inert atmosphere, dissolve the alcohol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or THF). A non-nucleophilic base like pyridine or triethylamine (1.1 equivalents) is often added to neutralize the HCl byproduct.

- Reaction: Cool the solution in an ice bath. Slowly add **stearoyl chloride** (1 equivalent) to the cooled solution.
- Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC). The reaction mixture is then typically washed with dilute acid, water, and brine, dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), filtered, and the solvent is removed under reduced pressure to yield the crude ester, which can be further purified by chromatography or distillation.

Amidation

Experimental Protocol:

- Setup: In a flask, dissolve the primary or secondary amine (1 equivalent) in an appropriate solvent (e.g., dichloromethane).
- Reaction: Cool the solution in an ice bath. Slowly add **stearoyl chloride** (1 equivalent). Often, an excess of the amine or an auxiliary base (like triethylamine) is used to scavenge the generated HCl.
- Work-up: After the addition is complete, allow the mixture to stir at room temperature. The work-up is similar to the esterification procedure, involving aqueous washes to remove salts and unreacted starting materials, followed by drying and solvent evaporation to afford the amide.



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Caption: Common transformations of **stearoyl chloride**.

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